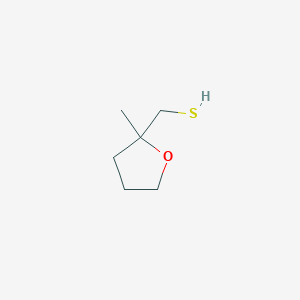
(R)-1-(5-Methylpyridin-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Methylpyridin-3-yl)propan-2-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 5-position and a propanol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methylpyridin-3-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylpyridine.
Grignard Reaction: The 5-methylpyridine undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Methylpyridin-3-yl)propan-2-ol may involve:
Large-Scale Grignard Reaction: Utilizing large reactors to perform the Grignard reaction efficiently.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the reaction efficiency and yield.
Chiral Resolution Techniques: Employing advanced chiral resolution techniques, such as simulated moving bed chromatography, to separate the enantiomers on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-Methylpyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products
Oxidation: 1-(5-Methylpyridin-3-yl)propan-2-one.
Reduction: 1-(5-Methylpyridin-3-yl)propane.
Substitution: 1-(5-Methylpyridin-3-yl)propan-2-chloride or 1-(5-Methylpyridin-3-yl)propan-2-bromide.
Aplicaciones Científicas De Investigación
®-1-(5-Methylpyridin-3-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Methylpyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(5-Methylpyridin-3-yl)ethanol: A structurally similar compound with an ethanol group instead of a propanol group.
1-(5-Methylpyridin-3-yl)propan-1-ol: A positional isomer with the hydroxyl group at a different position.
Uniqueness
®-1-(5-Methylpyridin-3-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it valuable in the development of chiral drugs and other applications where stereochemistry is crucial.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(2R)-1-(5-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-3-9(4-8(2)11)6-10-5-7/h3,5-6,8,11H,4H2,1-2H3/t8-/m1/s1 |
Clave InChI |
SXWHPHVZJRYHFM-MRVPVSSYSA-N |
SMILES isomérico |
CC1=CC(=CN=C1)C[C@@H](C)O |
SMILES canónico |
CC1=CC(=CN=C1)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)

![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)


![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)




